molecular formula C15H19NO3S B11835219 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-50-6

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11835219
CAS No.: 62159-50-6
M. Wt: 293.4 g/mol
InChI Key: UADDQSGYLDKLAX-UHFFFAOYSA-N
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Description

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of a phenoxy group and a thia-azaspiro ring system adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenoxy-substituted thiol with an azaspiro compound under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Phenoxy-1-thia-4-azaspiro[4

Mechanism of Action

The mechanism by which 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and thia-azaspiro moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its combination of a phenoxy group and a thia-azaspiro ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

62159-50-6

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

6-phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C15H19NO3S/c17-14(18)12-10-20-15(16-12)9-5-4-8-13(15)19-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,17,18)

InChI Key

UADDQSGYLDKLAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)OC3=CC=CC=C3)NC(CS2)C(=O)O

Origin of Product

United States

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